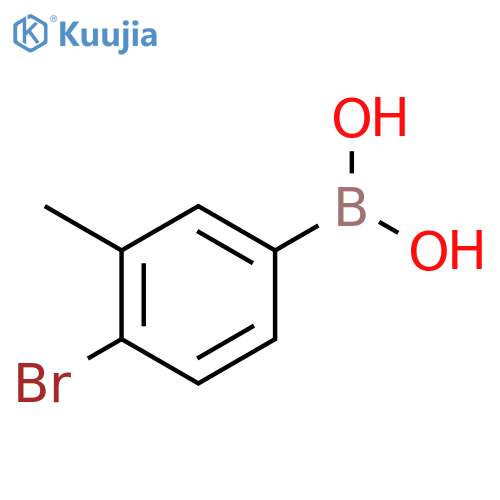Cas no 221006-67-3 (4-Bromo-3-methylphenylboronic acid)

221006-67-3 structure
商品名:4-Bromo-3-methylphenylboronic acid
CAS番号:221006-67-3
MF:C7H8BBrO2
メガワット:214.852221488953
MDL:MFCD17011983
CID:1026294
PubChem ID:10130599
4-Bromo-3-methylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (4-Bromo-3-methylphenyl)boronic acid
- 4-Bromo-3-methylphenylboronic acid
- Boronic acid, B-(4-bromo-3-methylphenyl)-
- 1-bromo-2-methyl-4-phenylboronic acid
- (4-bromo-3-methyl-phenyl)boronic Acid
- FCH1351484
- OR360232
- BC001569
- AB0042517
- AX8218057
- Z0391
- ST24034625
- DTXSID00436022
- AMY39685
- DS-14872
- MFCD17011983
- DB-362131
- SY102897
- C74119
- C7H8BBrO2
- AKOS016005949
- SCHEMBL5839148
- 221006-67-3
- (4-Bromo-3-methylphenyl)boronicacid
-
- MDL: MFCD17011983
- インチ: 1S/C7H8BBrO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3
- InChIKey: WATLRNVCMDWRNM-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 213.98000
- どういたいしつりょう: 213.98007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- PSA: 40.46000
- LogP: 0.43730
4-Bromo-3-methylphenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB492243-5 g |
(4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 5g |
€423.70 | 2023-04-20 | ||
| Chemenu | CM133860-5g |
(4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 95% | 5g |
$199 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112754-10g |
(4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 98% | 10g |
¥2269 | 2023-04-14 | |
| eNovation Chemicals LLC | Y0994754-10g |
(4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 95% | 10g |
$400 | 2024-08-02 | |
| Apollo Scientific | OR360232-1g |
4-Bromo-3-methylphenylboronic acid |
221006-67-3 | 98% | 1g |
£22.00 | 2025-03-21 | |
| Fluorochem | 231147-10g |
4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 95% | 10g |
£384.00 | 2022-02-28 | |
| abcr | AB492243-25 g |
(4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 25g |
€1,298.20 | 2023-04-20 | ||
| Fluorochem | 231147-1g |
4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 95% | 1g |
£59.00 | 2022-02-28 | |
| Chemenu | CM133860-10g |
(4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 95% | 10g |
$395 | 2023-02-18 | |
| abcr | AB492243-10 g |
(4-Bromo-3-methylphenyl)boronic acid |
221006-67-3 | 10g |
€686.00 | 2023-04-20 |
4-Bromo-3-methylphenylboronic acid 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
221006-67-3 (4-Bromo-3-methylphenylboronic acid) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:221006-67-3)4-Bromo-3-methylphenylboronic acid

清らかである:99%/99%
はかる:10g/25g
価格 ($):213.0/533.0